3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Description
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that features both methoxy and trifluoromethyl functional groups. These groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-15-9-5-2-6-11(15)14-10-16(26-23-14)17(24)22-13-8-4-3-7-12(13)18(19,20)21/h2-9,16H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCUGZINQTUZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the reaction of 2-methoxyphenyl and 2-(trifluoromethyl)phenyl derivatives under specific conditions. One common method includes the use of catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production methods for this compound often involve crystallization techniques to ensure high yield and purity. For example, crystallizing methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetate with chiral modified tartaric acid in an inert solvent .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for S-trifluoromethylation under visible light irradiation . Conditions often involve the use of electron donor-acceptor complexes and single electron transfer reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the S-trifluoromethylation of thiophenols results in the formation of trifluoromethylated thiophenols .
Scientific Research Applications
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors . The methoxy group contributes to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
- Trifluoromethyl phenyl sulfone
Uniqueness
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its combination of methoxy and trifluoromethyl groups, which provide a balance of stability, reactivity, and solubility. This makes it a valuable compound in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
